2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-6(2)12-10-8-4-5-11-9(8)13-7(3)14-10/h4-6H,1-3H3,(H2,11,12,13,14) |
InChI Key |
OTMTWJAHCPTHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Substitution of Chloro Groups
For 2-methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
-
Step 1 : Selective substitution of the 4-chloro group with N-(propan-2-yl)amine .
-
Step 2 : Introduction of the methyl group at position 2.
-
Method : Alkylation or direct substitution, though specific details for this step are not explicitly covered in the sources.
-
Characterization Data
Structural Insights
-
Planarity : The pyrrolo[2,3-d]pyrimidine core is planar, with the exocyclic N atom environment nearly coplanar (dihedral angle = 5.5°) .
-
Hydrogen Bonding : Two independent N—H⋯N hydrogen bonds form intermolecular layers .
-
Substituent Orientation : The imidazolyl group (if present) forms a dihedral angle of ~20.8° with the pyrrolopyrimidine plane, while the N—C—C—C linker is orthogonal (91.6°) .
Research Findings
-
Selectivity in Substitution : Chloro substituents at positions 4 and 5 can be selectively replaced. For example, in , substitution of the 5-chloro group occurred preferentially.
-
Role of Bases : Diisopropylethylamine (DIPEA) is commonly used to deprotonate nucleophiles, enabling substitution .
-
Purification Challenges : Purification often involves column chromatography (Si—NH₂ or silica gel) due to the compound’s planar structure and potential hydrogen bonding .
Comparison of Analogous Reactions
Scientific Research Applications
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Bulky Substituents : Isopropyl (propan-2-yl) and tetrahydro-2H-pyran-4-yl () groups introduce steric hindrance, which may reduce binding affinity but improve metabolic stability.
- Methoxy Groups : The 4-methoxyphenyl derivative (compound 6 in ) exhibits increased solubility due to the polar methoxy group.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound belonging to the pyrrolopyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H15N5
- Molecular Weight : 215.27 g/mol
The primary mechanism of action for this compound involves its interaction with specific kinases. The compound has been shown to inhibit the activity of the eukaryotic translation initiation factor 2-alpha kinase 3 (PERK), which plays a critical role in cellular stress response pathways. By inhibiting PERK, the compound can potentially modulate cell survival and proliferation pathways, making it a candidate for therapeutic applications in cancer and other diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various kinases. The following table summarizes key findings from relevant studies:
Case Studies
- Cancer Cell Lines : In a study evaluating the impact of this compound on various cancer cell lines (DU145, SF268, SKOV3), it was found to induce apoptosis and inhibit cell proliferation significantly. The effects were dose-dependent, with notable morphological changes observed under microscopy.
- Pharmacokinetics : A pharmacokinetic study indicated that the compound possesses favorable absorption and distribution characteristics, with adequate metabolic stability in liver microsomes, suggesting potential for oral bioavailability.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrolopyrimidine derivatives indicates that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance biological activity. For instance:
- Substituents at the 4-amino position have been shown to influence binding affinity and selectivity towards target kinases.
- The introduction of alkyl groups at the nitrogen atoms has been correlated with improved potency against specific targets.
Q & A
Q. What are the key steps in synthesizing 2-Methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with isopropylamine. Critical steps include:
- Catalyst selection : Palladium(II) acetate with ligand systems (e.g., "Catalyst A™") improves cross-coupling efficiency in Suzuki-Miyaura reactions .
- Solvent optimization : Polar aprotic solvents like 2-methyltetrahydrofuran enhance solubility and reaction rates .
- Temperature control : Reactions often proceed at 100°C under sealed conditions to avoid intermediate degradation .
- Purification : Column chromatography (e.g., hexane/acetone gradients) yields >95% purity, with yields ranging from 51% to 77% depending on substituents .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 11.89 ppm for NH groups in pyrrolo[2,3-d]pyrimidine cores) .
- HRMS (ESI/EI) : Validates molecular weight (e.g., observed vs. calculated mass error <5 ppm) .
- HPLC : Confirms purity (>99%) using reverse-phase columns and UV detection .
- Elemental Analysis : Matches experimental and theoretical C, H, N content (e.g., C: 56.21% observed vs. 56.71% calculated) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Powder form : Store at -20°C for long-term stability (3+ years) or 4°C for short-term use (2 years) .
- Solution form : Use anhydrous DMSO or ethanol, store at -80°C to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Models interactions with kinase domains (e.g., VEGFR2, EGFR) using software like AutoDock Vina .
- QSAR studies : Correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory potency .
- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. How can researchers resolve discrepancies in spectral data between synthesized batches?
- Methodological Answer :
- Repeat characterization : Confirm NMR/HRMS under identical conditions (e.g., DMSO-d6 solvent, 400 MHz) .
- Impurity profiling : Use LC-MS to identify by-products (e.g., dehalogenated intermediates or unreacted starting materials) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in complex aromatic systems .
Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinases (e.g., Abl1, Src) with ATP-Glo™ luminescence assays to measure IC50 values .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assays .
- Angiogenesis models : Chicken chorioallantoic membrane (CAM) assays assess antiangiogenic potential .
Key Research Findings
- Synthetic Flexibility : Substituents at the 4-amino and 6-aryl positions significantly modulate kinase selectivity .
- Stability Challenges : The pyrrolo[2,3-d]pyrimidine core is prone to oxidation; inert storage conditions are critical .
- Biological Potency : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced VEGFR2 inhibition (IC50 < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
